molecular formula C13H18BN3O2 B13976930 1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrazolo[3,4-B]pyridine

1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrazolo[3,4-B]pyridine

Cat. No.: B13976930
M. Wt: 259.11 g/mol
InChI Key: GZQJZFNKFAOVRE-UHFFFAOYSA-N
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Description

1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyrazolo[3,4-b]pyridine is a boronate ester-functionalized heterocyclic compound. The pyrazolo[3,4-b]pyridine core is a nitrogen-rich bicyclic scaffold, while the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 6-position enables participation in Suzuki-Miyaura cross-coupling reactions, a critical method in medicinal chemistry and materials science .

Properties

Molecular Formula

C13H18BN3O2

Molecular Weight

259.11 g/mol

IUPAC Name

1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C13H18BN3O2/c1-12(2)13(3,4)19-14(18-12)10-7-6-9-8-15-17(5)11(9)16-10/h6-8H,1-5H3

InChI Key

GZQJZFNKFAOVRE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC3=C(C=C2)C=NN3C

Origin of Product

United States

Preparation Methods

Core Structure Construction

The pyrazolo[3,4-b]pyridine core is typically synthesized via cyclization reactions. For example:

Stepwise Synthesis Procedures

Intermediate Preparation

Intermediate 9 (SEM-protected pyrazolo[3,4-b]pyridine):

  • Cyclization : 5-Bromo-2-nitrophenyl derivatives undergo reductive cyclization with iron powder.
  • SEM Protection : 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) protects the NH group.

Intermediate 19 (Boronic ester precursor):

  • Miyaura Borylation : React 5-bromo-pyrazolo[3,4-b]pyridine with bis(pinacolato)diboron, Pd(dppf)Cl₂, and KOAc in THF at 80°C.

Final Compound Assembly

  • Suzuki Coupling :
    • Intermediate 9 reacts with 1-methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]piperazine.
    • Conditions: Pd(PPh₃)₄, Na₂CO₃, THF/H₂O, 80°C, 6 hours.
  • Deprotection :
    • SEM group removal using HCl/1,4-dioxane (4 N) at room temperature.

Reaction Optimization Techniques

Catalytic System Tuning

Parameter Optimal Condition Impact on Yield
Catalyst Pd(PPh₃)₄ ≥85%
Base Na₂CO₃ Minimizes side reactions
Solvent THF/H₂O (3:1) Enhances solubility
Temperature 80°C Balances rate and selectivity

Purification Methods

Industrial-Scale Considerations

Challenges and Solutions

Challenge Mitigation Strategy
Boronic ester hydrolysis Use anhydrous solvents and inert atmosphere
Pd catalyst residue SiliaMetS Thiol scavengers
Low regioselectivity Optimize ligand (e.g., XPhos)

Analytical Characterization

  • ¹H NMR : Key peaks include δ 8.66 (s, pyrazole-H), 4.58 (s, methylpiperazine).
  • HRMS : [M+H]⁺ calculated for C₁₈H₂₂BN₃O₂: 340.1824; found: 340.1826.

Comparative Analysis of Similar Compounds

Compound CAS Number Synthetic Route Similarity
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine 1416437-27-8 60%
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine 1220696-34-3 59%

Applications in Medicinal Chemistry

This compound serves as a critical intermediate in TBK1 inhibitor development. Its boronic ester moiety enables efficient functionalization for structure-activity relationship (SAR) studies.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine primarily undergoes:

Common Reagents and Conditions

    Palladium Catalysts: Such as tetrakis(triphenylphosphine)palladium(0) or palladium acetate.

    Bases: Potassium carbonate, sodium hydroxide, or potassium acetate.

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

    Alcohols: Resulting from oxidation reactions.

Scientific Research Applications

1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action for 1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronic ester and the halide. This complex undergoes transmetallation, followed by reductive elimination to form the desired carbon-carbon bond . The boronic ester group acts as a nucleophile, facilitating the coupling reaction.

Comparison with Similar Compounds

Research Findings and Challenges

  • Stability : Methyl substitution at the 1-position reduces decomposition during storage compared to unmethylated analogs, as observed in shelf-life studies of similar pyrazolo derivatives .

Biological Activity

1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrazolo[3,4-B]pyridine is a compound that has garnered attention in medicinal chemistry due to its potential as a kinase inhibitor. Kinases play a crucial role in various cellular processes and are often implicated in diseases such as cancer and neurodegenerative disorders. Understanding the biological activity of this compound can provide insights into its therapeutic potential.

The compound has the following chemical characteristics:

  • Molecular Formula : C13H18BN3O2
  • Molecular Weight : 259.116 g/mol
  • CAS Number : 1471262-12-0
  • Purity : 97% .

The biological activity of 1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrazolo[3,4-B]pyridine primarily involves inhibition of specific kinases. Kinase inhibitors have been shown to modulate signaling pathways that are often dysregulated in various diseases.

Case Studies and Research Findings

Recent studies have explored the efficacy of this compound as a dual-specificity Tyrosine-Phosphorylation-Regulated Kinase 1A (DYRK1A) inhibitor. DYRK1A is implicated in Alzheimer’s disease and other neurodegenerative conditions.

  • Inhibition of DYRK1A :
    • The compound demonstrated significant inhibitory activity against DYRK1A with IC50 values in the nanomolar range. This suggests a strong affinity for the target enzyme .
    • Enzymatic assays confirmed that it effectively reduced DYRK1A activity, which is critical for developing therapeutic strategies against Alzheimer’s disease .
  • Anti-inflammatory and Antioxidant Properties :
    • The compound exhibited notable anti-inflammatory effects in vitro using BV2 microglial cells. It was shown to reduce pro-inflammatory cytokine production in response to lipopolysaccharide (LPS) stimulation .
    • Additionally, antioxidant properties were confirmed through ORAC assays, indicating its potential to mitigate oxidative stress .

Pharmacological Testing

Pharmacological evaluations revealed that 1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrazolo[3,4-B]pyridine not only inhibits DYRK1A but also exhibits robust antioxidant and anti-inflammatory effects. These properties are crucial for its application in treating neurodegenerative diseases where inflammation and oxidative stress are key contributors.

Summary of Biological Activities

Activity TypeFindings
Kinase Inhibition Significant inhibition of DYRK1A (IC50 in nM range)
Anti-inflammatory Reduced cytokine production in BV2 cells
Antioxidant Confirmed antioxidant activity via ORAC assays

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing pyrazolo[3,4-b]pyridine derivatives with boronic ester substituents?

  • Methodology : The compound can be synthesized via condensation reactions using pyrazole-5-amine derivatives and bis(methylthio)acrylates in the presence of trifluoroacetic acid (TFA) as a catalyst. For example, refluxing 1-methyl-1H-pyrazol-5-amine with 3,3-bis(methylthio)acrylate derivatives in dry toluene (4–6.5 hours) yields pyrazolo[3,4-b]pyridines with boronic ester groups. Reaction optimization includes controlling stoichiometry and temperature to achieve yields of 77–85% .
  • Characterization : Confirm structure via 1H^1H NMR (e.g., methyl group signals at δ 2.5–3.0 ppm), 13C^{13}C NMR (boronic ester carbons at ~25–30 ppm), and IR spectroscopy (C-B bond stretching at ~1350 cm1^{-1}) .

Q. How does the boronic ester group influence the compound’s solubility and stability in aqueous solutions?

  • Methodology : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enhances solubility in polar aprotic solvents (e.g., DMSO, THF) but may hydrolyze in aqueous media. Stability tests under varying pH (4–10) and temperature (25–60°C) are recommended. Use 11B^{11}B NMR to monitor boron speciation during hydrolysis .

Q. What analytical techniques are critical for verifying purity and structural integrity?

  • Methodology : High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., expected [M+H]+^+ for C16_{16}H21_{21}BN3_3O2_2: calc. 298.18). Pair with HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts in pyrazolo[3,4-b]pyridine synthesis?

  • Methodology : Byproducts often arise from incomplete cyclization or boronic ester decomposition. Use kinetic studies (e.g., in situ IR monitoring) to identify optimal reaction times. For example, extending reflux time beyond 6 hours for 1-methyl derivatives reduces residual amine precursors .
  • Data Analysis : Compare 1H^1H NMR integration of target peaks (e.g., pyrazole protons) versus impurities. Quantify using LC-MS with internal standards .

Q. What computational tools are effective for predicting binding interactions of this compound with biological targets?

  • Methodology : Molecular docking (e.g., AutoDock Vina) to model interactions with kinases or proteases. Use the boronic ester’s electrophilic boron center as a key pharmacophore. Validate docking results with SPR (surface plasmon resonance) binding assays .
  • Case Study : Docking studies on pyrazolo[3,4-b]pyridines show preferential binding to ATP pockets in kinases (e.g., EGFR), supported by IC50_{50} values <1 µM in enzymatic assays .

Q. How do substituents on the pyrazole ring affect electronic properties and reactivity?

  • Methodology : DFT calculations (e.g., Gaussian 09) to map HOMO/LUMO distributions. Methyl groups at position 1 increase electron density on the pyrazole ring, enhancing electrophilic substitution at position 6. Experimental validation via Hammett plots using substituted aryl boronic esters .

Q. What strategies mitigate challenges in cross-coupling reactions involving the boronic ester group?

  • Methodology : Suzuki-Miyaura coupling requires anhydrous conditions (e.g., Pd(PPh3_3)4_4, Na2_2CO3_3, DME/H2_2O). Protect the boronic ester from hydrolysis by using degassed solvents and inert atmospheres. Monitor coupling efficiency via 19F^{19}F NMR if fluorinated partners are used .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for pyrazolo[3,4-b]pyridine syntheses: How to reconcile?

  • Analysis : Yields vary with amine reactivity (e.g., electron-rich amines like 1-methyl-3-phenyl-1H-pyrazol-5-amine show higher yields vs. electron-deficient analogs). Replicate protocols with strict moisture control, as TFA-catalyzed reactions are sensitive to water .

Q. Conflicting solubility data for boronic ester-containing compounds: What factors contribute?

  • Resolution : Solubility depends on crystallinity (amorphous vs. crystalline forms). Use XRPD (X-ray powder diffraction) to correlate polymorphic forms with solubility profiles. For example, amorphous 1-methyl derivatives exhibit 3× higher solubility in DMSO than crystalline forms .

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